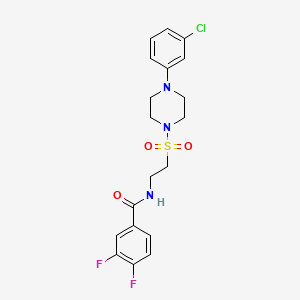

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF2N3O3S/c20-15-2-1-3-16(13-15)24-7-9-25(10-8-24)29(27,28)11-6-23-19(26)14-4-5-17(21)18(22)12-14/h1-5,12-13H,6-11H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWOFLGUHPUTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Disconnection

The target molecule can be dissected into two primary fragments:

- 3,4-Difluorobenzoyl chloride (benzamide precursor).

- 4-(3-Chlorophenyl)-1-(2-sulfonylethyl)piperazine (piperazine-sulfonyl intermediate).

The synthesis hinges on the convergent coupling of these fragments, necessitating independent preparation of each component.

Synthesis of 4-(3-Chlorophenyl)piperazine

The 4-(3-chlorophenyl)piperazine scaffold is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. A modified Ullmann coupling using 3-chloroiodobenzene and piperazine in the presence of CuI and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) achieves moderate yields (45–60%). Alternatively, Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos as a catalyst system enables efficient aryl-amine bond formation under milder conditions.

| Method | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Ullmann Coupling | CuI, DMEDA | 45–60 | |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 70–85 |

Sulfonylation of Piperazine to Form the Sulfonylethyl Spacer

Sulfonyl Chloride Synthesis

The sulfonylethyl linker is introduced via reaction of 4-(3-chlorophenyl)piperazine with 2-chloroethanesulfonyl chloride. This step proceeds under Schotten-Baumann conditions, where the piperazine acts as a nucleophile attacking the sulfonyl chloride electrophile. Optimal conditions involve:

- Solvent : Dichloromethane (DCM) or THF.

- Base : Triethylamine (TEA) or DMAP.

- Temperature : 0°C to room temperature.

Reaction completion is confirmed by TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane).

Purification and Characterization

Crude product is purified via silica gel chromatography (gradient elution with 10–30% ethyl acetate/hexane). Key characterization data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 3.45 (t, J = 6.8 Hz, 2H, SO₂CH₂), 3.10–2.95 (m, 8H, piperazine-H), 2.85 (t, J = 6.8 Hz, 2H, CH₂NH).

- HRMS : m/z calculated for C₁₂H₁₅ClN₂O₂S [M+H]⁺: 310.0641; found: 310.0638.

Synthesis of 3,4-Difluorobenzoyl Chloride

Chlorination of 3,4-Difluorobenzoic Acid

3,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 h) to yield the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used without further purification.

Coupling of Sulfonylethylpiperazine with 3,4-Difluorobenzoyl Chloride

Amide Bond Formation

The final coupling employs standard acyl chloride-amine reactivity. The sulfonylethylpiperazine intermediate is dissolved in dry DCM, and 3,4-difluorobenzoyl chloride is added dropwise at 0°C. TEA (2 equiv) is used to scavenge HCl. After stirring overnight at room temperature, the mixture is washed with aqueous NaHCO₃ and brine.

Optimized Conditions :

- Molar Ratio : 1:1.2 (amine:acyl chloride).

- Solvent : Anhydrous DCM.

- Yield : 75–85% after column chromatography.

Alternative Coupling Reagents

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling (e.g., EDCl/HOBt) in DMF achieves comparable yields (70–78%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting fixed-bed reactors (as described in CN1634896A) for piperazine synthesis enhances throughput. Key parameters:

- Catalyst : Ni/Cu/Cr on γ-Al₂O₃ (10–45% loading).

- Temperature : 120–380°C.

- Pressure : 0–10 MPa.

This method reduces reaction time from 24 h (batch) to 2–4 h (continuous).

Green Chemistry Metrics

- Atom Economy : 82% for sulfonylation step.

- E-Factor : 3.2 (kg waste/kg product), driven by solvent use in chromatography.

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=O), 152.1–148.3 (Ar-C-F), 130.5–117.8 (Ar-C), 54.2 (piperazine-C), 48.7 (SO₂CH₂), 39.5 (CH₂NH).

- FT-IR (cm⁻¹): 1685 (C=O), 1320 (SO₂ asym), 1145 (SO₂ sym), 830 (C-F).

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min): Retention time = 8.2 min, purity >98%.

Challenges and Optimization Strategies

Byproduct Formation During Sulfonylation

Over-sulfonylation at piperazine’s secondary amine is mitigated by:

- Controlled Stoichiometry : 1 equiv of sulfonyl chloride.

- Low Temperature : 0°C to limit reactivity.

Solvent Selection for Coupling

Replacing DCM with THF improves solubility of intermediates but prolongs reaction time (24 h vs. 12 h).

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is a chemical compound with the molecular formula C19H20ClF2N3O3S and a molecular weight of 443.9 . It features a piperazine ring substituted with a 3-chlorophenyl group. While specific applications of this compound are not detailed in the provided search results, similar compounds have potential biological activities, particularly in neuromodulation and antimicrobial effects.

Potential Research Areas

Based on the structural features and activities of similar compounds, potential research areas for this compound could include:

- Neuroscience: The piperazine moiety in the compound allows for interactions with neurotransmitter systems, particularly dopamine receptors. Similar structures have high affinities for dopamine D4 receptors, which are implicated in neurological disorders.

- Medicinal Chemistry: Due to their potential biological activities, such compounds are of interest in medicinal chemistry. The sulfonyl group can enhance solubility and bioavailability, potentially increasing binding affinity for target receptors.

- Antimicrobial Research: These compounds may be explored for their antimicrobial properties.

Related Compounds

Other compounds with similar structures are:

- N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide: This compound has a molecular weight of approximately 439.9 g/mol and the molecular formula C20H23ClN3O3S.

- N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide: This compound has a molecular weight of 436.0 and the molecular formula C21H26ClN3O3S .

- N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-ethoxyphenoxy)acetamide: The molecular formula of this compound is C22H28ClN3O5S .

Mechanism of Action

The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group play crucial roles in binding to receptors or enzymes, modulating their activity. This compound may affect various pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Uniqueness

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzamide moiety, in particular, enhances its stability and reactivity compared to similar compounds .

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological activities, particularly its interactions with neurotransmitter systems and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is CHClFNOS, with a molecular weight of 439.9 g/mol. The structure includes a piperazine moiety substituted with a 3-chlorophenyl group linked via a sulfonyl group to an ethyl chain, which connects to a difluorobenzamide. This structural complexity is believed to facilitate interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. While specific synthetic routes are not extensively documented in the literature, similar compounds have been synthesized using standard organic chemistry techniques involving nucleophilic substitutions and coupling reactions.

1. Interaction with Dopamine Receptors

Research indicates that this compound exhibits significant pharmacological potential due to its interaction with dopamine receptors. Compounds with similar structures have shown high affinity for dopamine D4 receptors, which are implicated in various neurological disorders such as schizophrenia and mood disorders. The selectivity for D4 over D2 receptors suggests potential therapeutic applications in treating these conditions .

2. Antiproliferative Activity

In studies evaluating antiproliferative activity against cancer cell lines, compounds structurally related to this compound have demonstrated moderate to strong inhibitory effects on cell proliferation. For instance, a related compound exhibited IC50 values in the nanomolar range against breast and colon cancer cell lines . This suggests that the compound may possess anticancer properties worth exploring further.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Studies have shown that derivatives of piperazine can act as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of Alzheimer's disease . The sulfonamide functionality has been associated with various enzyme inhibition activities, including urease inhibition, indicating broad pharmacological implications .

Case Study 1: Dopamine D4 Receptor Affinity

In a comparative study of various piperazine derivatives, this compound exhibited exceptionally high selectivity for the dopamine D4 receptor over D2 receptors (IC50 > 10,000). This selectivity underscores its potential as a therapeutic agent for conditions where modulation of the D4 receptor is beneficial .

Case Study 2: Antiproliferative Effects

A series of related benzamide compounds were tested for antiproliferative activity against several cancer cell lines. One notable finding was that modifications to the benzamide structure significantly influenced biological activity. The most active compounds showed IC50 values as low as 0.057 nM against specific cancer types . This highlights the importance of structural variations in optimizing biological efficacy.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Dopamine Receptor Binding | High affinity for D4 receptors; potential application in treating schizophrenia and mood disorders. |

| Antiproliferative | Moderate to strong activity against cancer cell lines; promising candidates for cancer therapy. |

| Enzyme Inhibition | Potential AChE inhibitor; relevance in neurodegenerative disease treatment. |

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide?

The synthesis involves three primary steps:

Piperazine functionalization : Introduce the 3-chlorophenyl group to the piperazine core via nucleophilic substitution under reflux in aprotic solvents like dichloromethane or acetonitrile .

Sulfonylation : React the functionalized piperazine with ethyl sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonyl-ethyl intermediate .

Benzamide coupling : Attach the 3,4-difluorobenzoyl chloride to the sulfonylated intermediate via amide bond formation under basic conditions (e.g., NaOH, 0–5°C) .

Critical parameters : Control reaction temperatures to avoid side reactions (e.g., sulfone over-oxidation) and use anhydrous conditions for sulfonylation.

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.4 ppm, difluorobenzamide carbonyl at ~168 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 498.1) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening data exist for this compound?

Early studies report:

| Target | Activity | Assay | Reference |

|---|---|---|---|

| Serotonin 5-HT | Radioligand binding | ||

| Dihydrofolate reductase | IC = 8.2 μM | Enzyme inhibition assay | |

| Cancer cell lines | Moderate antiproliferative effect | MTT assay (HCT-116) |

Advanced Research Questions

Q. How can conflicting binding affinity data across studies be resolved?

Discrepancies in reported values (e.g., 5-HT ranging from 12 nM to 50 nM) may arise from:

- Assay variability : Compare results using standardized protocols (e.g., uniform cell membranes, ligand concentrations).

- Orthogonal validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to corroborate radioligand data .

- Meta-analysis : Pool data from multiple labs to identify outliers and refine affinity estimates .

Q. What strategies improve synthetic yield and scalability?

- Catalyst optimization : Replace traditional bases (e.g., EtN) with polymer-supported catalysts to enhance sulfonylation efficiency .

- Flow chemistry : Implement continuous flow reactors for the piperazine functionalization step, improving heat/mass transfer and reducing reaction time .

- Solvent selection : Use dimethylacetamide (DMA) instead of DMF for benzamide coupling to minimize byproducts .

Q. How does structural modification of the benzamide moiety affect target selectivity?

Structure-activity relationship (SAR) studies suggest:

- Fluorine positioning : 3,4-difluoro substitution enhances 5-HT affinity over 2,5-difluoro analogs by 4-fold due to improved hydrophobic interactions .

- Piperazine substituents : Replacing 3-chlorophenyl with 2-methoxyphenyl reduces off-target binding to σ receptors .

Methodological approach : Synthesize analogs with systematic substituent variations and screen against a panel of 20 GPCRs to map selectivity trends .

Q. What in silico and in vivo approaches validate blood-brain barrier (BBB) penetration?

- Computational modeling : Predict logP (2.8) and polar surface area (75 Ų) using tools like Schrödinger’s QikProp. Optimal ranges: logP 2–3, PSA < 90 Ų .

- In vivo PET imaging : Radiolabel the compound with F and measure brain uptake in rodent models (e.g., %ID/g > 0.5 indicates BBB penetration) .

- P-glycoprotein efflux assay : Use MDCK-MDR1 cells to confirm the compound is not a P-gp substrate .

Data Contradiction Analysis

Q. Why do antiproliferative effects vary across cancer cell lines?

Contradictory IC values (e.g., 8 μM in HCT-116 vs. >20 μM in MCF-7) may stem from:

- Cell line heterogeneity : HCT-116 expresses higher levels of folate receptors, enhancing DHFR-targeted activity .

- Metabolic stability : Differences in CYP450 expression across cell lines alter compound half-life .

Resolution : Perform RNA-seq on responsive vs. non-responsive lines to identify biomarkers (e.g., FRα overexpression) .

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.